Partial MetAP2 Inhibition Profile Distinguishes 5-Chloroquinolin-8-yl Phenylcarbamate from Full Inhibitors Nitroxoline and Carbamate 24
5-Chloroquinolin-8-yl phenylcarbamate (compound 22) displays a partial inhibition profile against MetAP2, with a dose-response bottom value (b) of 24%, indicating that maximal achievable enzyme inhibition plateaus at approximately 76% even at saturating concentrations [1]. In contrast, nitroxoline (5) and carbamate 24 act as full inhibitors, achieving near-complete MetAP2 suppression with bottom values below 15% [1]. This partial inhibition characteristic may confer a differentiated pharmacological profile, as partial enzyme inhibitors often exhibit ceiling effects that limit on-target toxicity while maintaining therapeutic efficacy.
| Evidence Dimension | MetAP2 inhibition completeness (bottom value in dose-response curve) |
|---|---|
| Target Compound Data | MetAP2 IC₅₀ = 5.26 ± 0.6 μM, b = 24% (partial inhibitor) |
| Comparator Or Baseline | Nitroxoline (5): MetAP2 IC₅₀ = 0.055 ± 0.02 μM, b < 15% (full inhibitor); Carbamate 24: MetAP2 IC₅₀ = 0.024 ± 0.007 μM, b < 15% (full inhibitor) |
| Quantified Difference | Compound 22 shows a 24% residual enzyme activity floor vs. <15% for full inhibitors; MetAP2 IC₅₀ is ~96-fold weaker than nitroxoline and ~219-fold weaker than carbamate 24 |
| Conditions | Recombinant human MetAP2 enzyme assay with Met-Pro-pNA substrate; 10 μM Mn²⁺ cofactor; IC₅₀ values averaged from ≥3 independent triplicate experiments |
Why This Matters
For researchers seeking a MetAP2 tool compound with a defined activity ceiling rather than complete target ablation, 5-chloroquinolin-8-yl phenylcarbamate offers a mechanistically distinct partial inhibition profile unavailable from the more potent full inhibitors nitroxoline or carbamate 24.
- [1] Bhat S, Shim JS, Zhang F, Chong CR, Liu JO. Substituted oxines inhibit endothelial cell proliferation and angiogenesis. Org Biomol Chem. 2012;10(15):2979–2992. Table 1, Entry 22 (MetAP2 IC₅₀ and b value); Entries 5 and 24 for comparator data. View Source
